H-D-Arg-Arg-Pro-Hyp-Gly-2Thi-Dab(1)-D-Tic-Oic-Arg-(1)

Descripción general

Descripción

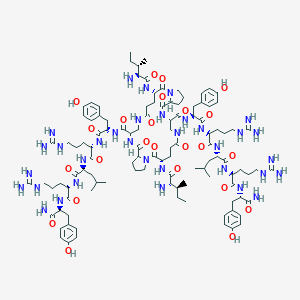

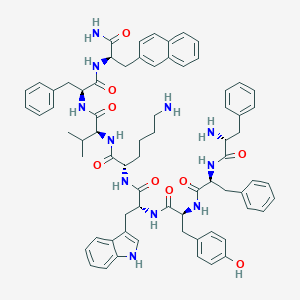

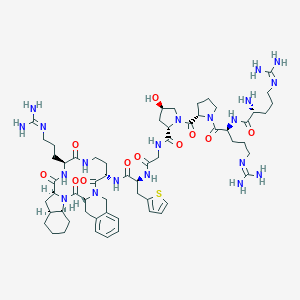

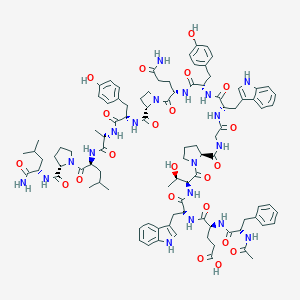

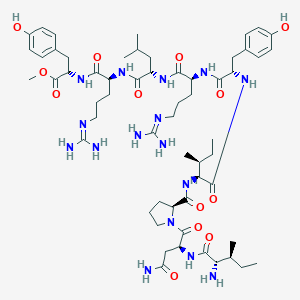

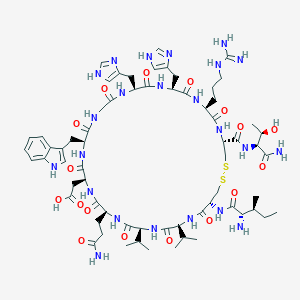

MEN 11270 es un novedoso antagonista peptídico selectivo y restringido con alta afinidad por el receptor de cinina B2 humano. Es un decapéptido cíclico con la estructura química H-D-Arg-Arg-Pro-Hyp-Gly-Thi-c(Dab-Dtic-Oic-Arg)c(7γ-10α) . Este compuesto es conocido por su potencia y selectividad, las cuales son comparables a las del antagonista peptídico lineal Icatibant .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MEN 11270 involucra el ensamblaje de su secuencia peptídica a través de la síntesis peptídica en fase sólida (SPPS). El proceso incluye el acoplamiento de aminoácidos en una secuencia específica, seguido de la ciclación para formar la estructura restringida . Las condiciones de reacción típicamente involucran el uso de reactivos de acoplamiento como la N,N'-diisopropilcarbodiimida (DIC) y el hidroxi-benzotriazol (HOBt) en dimetilformamida anhidra (DMF) .

Métodos de producción industrial: La producción industrial de MEN 11270 probablemente seguiría rutas sintéticas similares a la síntesis de laboratorio pero a una escala mayor. Esto implicaría optimizar las condiciones de reacción para asegurar un alto rendimiento y pureza, así como implementar técnicas de purificación como la cromatografía líquida de alta resolución (HPLC) para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: MEN 11270 principalmente experimenta reacciones de formación de enlaces peptídicos y ciclación durante su síntesis . Es relativamente estable y no se somete fácilmente a reacciones de oxidación, reducción o sustitución en condiciones normales .

Reactivos y condiciones comunes:

Reactivos de acoplamiento: N,N'-diisopropilcarbodiimida (DIC), hidroxi-benzotriazol (HOBt)

Solventes: Dimetilformamida anhidra (DMF)

Condiciones de ciclación: Típicamente involucra el uso de un reactivo de ciclación como el hexafluorofosfato de benzotriazol-1-yloxi-tris(dimetilamino)fosfonio (BOP) en DMF.

Productos principales: El producto principal de la síntesis es el decapéptido cíclico MEN 11270, con alta pureza alcanzada a través de técnicas de purificación .

Aplicaciones Científicas De Investigación

MEN 11270 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología y la medicina . Algunas de sus aplicaciones notables incluyen:

Estudios farmacológicos: Usado como una herramienta para estudiar el receptor de cinina B2 y su papel en varios procesos fisiológicos y patológicos.

Desarrollo de fármacos: Investigado por sus posibles aplicaciones terapéuticas en condiciones que involucran el sistema cinina-calicreína, como la inflamación y el dolor.

Investigación biológica: Utilizado en estudios para comprender los mecanismos de las interacciones receptor-ligando y las vías de transducción de señales.

Mecanismo De Acción

MEN 11270 ejerce sus efectos al unirse con alta afinidad al receptor de cinina B2, bloqueando así la acción de la bradicinina . Este antagonismo competitivo evita que el receptor medie sus respuestas fisiológicas habituales, como la vasodilatación y la broncoconstricción . Los objetivos moleculares involucrados incluyen el receptor de cinina B2, y las vías afectadas son aquellas relacionadas con el sistema cinina-calicreína .

Compuestos similares:

Icatibant: Un antagonista peptídico lineal del receptor de cinina B2 con potencia y selectividad similares.

B9430: Otro antagonista peptídico con alta afinidad por el receptor de cinina B2.

FR173657: Un antagonista no peptídico con menor afinidad en comparación con MEN 11270.

Singularidad de MEN 11270: MEN 11270 es único debido a su estructura cíclica restringida, la cual preserva una alta afinidad por el receptor de cinina B2 al tiempo que proporciona mayor estabilidad contra la degradación enzimática . Esta característica estructural lo distingue de los antagonistas peptídicos lineales como Icatibant .

Comparación Con Compuestos Similares

Icatibant: A linear peptide antagonist of the B2 kinin receptor with similar potency and selectivity.

B9430: Another peptide antagonist with high affinity for the B2 kinin receptor.

FR173657: A non-peptide antagonist with lower affinity compared to MEN 11270.

Uniqueness of MEN 11270: MEN 11270 is unique due to its constrained cyclic structure, which preserves a high affinity for the B2 kinin receptor while providing increased stability against enzymatic degradation . This structural feature distinguishes it from linear peptide antagonists like Icatibant .

Propiedades

Número CAS |

235082-52-7 |

|---|---|

Fórmula molecular |

C60H90N20O11S |

Peso molecular |

1299.6 g/mol |

Nombre IUPAC |

(2S,4R)-1-[(2S)-1-[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]-N-[2-[[(2R)-1-[[(1R,11S,14S,19S)-14-[3-(diaminomethylideneamino)propyl]-2,12,15,20-tetraoxo-3,13,16,21-tetrazapentacyclo[19.8.0.03,11.04,9.023,28]nonacosa-23,25,27-trien-19-yl]amino]-1-oxo-3-thiophen-2-ylpropan-2-yl]amino]-2-oxoethyl]-4-hydroxypyrrolidine-2-carboxamide |

InChI |

InChI=1S/C60H90N20O11S/c61-38(14-5-20-69-58(62)63)49(83)75-40(16-7-22-71-60(66)67)54(88)77-24-8-18-44(77)56(90)79-32-36(81)28-45(79)52(86)72-30-48(82)73-42(29-37-13-9-25-92-37)51(85)76-41-19-23-68-50(84)39(15-6-21-70-59(64)65)74-53(87)46-27-34-11-3-4-17-43(34)80(46)57(91)47-26-33-10-1-2-12-35(33)31-78(47)55(41)89/h1-2,9-10,12-13,25,34,36,38-47,81H,3-8,11,14-24,26-32,61H2,(H,68,84)(H,72,86)(H,73,82)(H,74,87)(H,75,83)(H,76,85)(H4,62,63,69)(H4,64,65,70)(H4,66,67,71)/t34?,36-,38-,39+,40+,41+,42-,43?,44+,45+,46+,47-/m1/s1 |

Clave InChI |

LPLBKEKLEUYDEJ-UUHVOKIZSA-N |

SMILES |

C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

SMILES isomérico |

C1CCC2C(C1)C[C@@H]3N2C(=O)[C@H]4CC5=CC=CC=C5CN4C(=O)[C@H](CCNC(=O)[C@@H](NC3=O)CCCN=C(N)N)NC(=O)[C@@H](CC6=CC=CS6)NC(=O)CNC(=O)[C@@H]7C[C@H](CN7C(=O)[C@@H]8CCCN8C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)N)O |

SMILES canónico |

C1CCC2C(C1)CC3N2C(=O)C4CC5=CC=CC=C5CN4C(=O)C(CCNC(=O)C(NC3=O)CCCN=C(N)N)NC(=O)C(CC6=CC=CS6)NC(=O)CNC(=O)C7CC(CN7C(=O)C8CCCN8C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N)O |

Apariencia |

White lyophilised solid |

Punto de ebullición |

N/A |

melting_point |

N/A |

Secuencia |

RRPXGXXXXR(Modifications: Arg-1 = D-Arg, X-1 = Hyp, X-2 = Thi, X-3 = Dab, X-4 = D-Tic, X-5 = Oic, cyclized 7γ - 10α) |

Almacenamiento |

-20°C |

Sinónimos |

(2S,4R,Z)-1-((S)-1-((S)-2-((Z)-((R)-2-amino-5-guanidino-1-hydroxypentylidene)amino)-5-guanidinopentanoyl)pyrrolidine-2-carbonyl)-N-((Z)-2-(((2S,Z)-1-(((5S,8Z,10S,11Z,12aS,19aR)-10-(3-guanidinopropyl)-9,12-dihydroxy-4,19-dioxo-2,4,5,6,7,10,12a,13,13a,14,15 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide](/img/structure/B549499.png)